molecular formula C17H19N3O3 B5497425 N-(4-{[(4-ethoxyphenyl)carbamoyl]amino}phenyl)acetamide

N-(4-{[(4-ethoxyphenyl)carbamoyl]amino}phenyl)acetamide

Cat. No.: B5497425
M. Wt: 313.35 g/mol
InChI Key: HFAHDWOLOHEOBJ-UHFFFAOYSA-N
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Description

N-(4-{[(4-ethoxyphenyl)carbamoyl]amino}phenyl)acetamide is an organic compound with the molecular formula C17H19N3O3. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an ethoxyphenyl carbamoyl group. It is of interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-ethoxyphenyl)carbamoyl]amino}phenyl)acetamide typically involves the reaction of 4-ethoxyaniline with acetic anhydride to form N-(4-ethoxyphenyl)acetamide. This intermediate is then reacted with 4-nitrophenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-ethoxyphenyl)carbamoyl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

Chemistry

In chemistry, N-(4-{[(4-ethoxyphenyl)carbamoyl]amino}phenyl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structure suggests possible interactions with biological targets, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to investigate its efficacy in treating various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(4-{[(4-ethoxyphenyl)carbamoyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(4-methoxyphenyl)carbamoyl]amino}phenyl)acetamide
  • N-(4-{[(4-chlorophenyl)carbamoyl]amino}phenyl)acetamide
  • N-(4-{[(4-bromophenyl)carbamoyl]amino}phenyl)acetamide

Uniqueness

N-(4-{[(4-ethoxyphenyl)carbamoyl]amino}phenyl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, the ethoxy group may enhance its solubility and interaction with specific biological targets, making it a compound of particular interest in research and industrial applications.

Properties

IUPAC Name

N-[4-[(4-ethoxyphenyl)carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-3-23-16-10-8-15(9-11-16)20-17(22)19-14-6-4-13(5-7-14)18-12(2)21/h4-11H,3H2,1-2H3,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAHDWOLOHEOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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